molecular formula C15H17NO B1423520 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine CAS No. 1183540-40-0

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine

Cat. No.: B1423520
CAS No.: 1183540-40-0
M. Wt: 227.3 g/mol
InChI Key: SWUCPINBVVKIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons : Signals between δ 6.8–7.6 ppm (integrated for 8H), with deshielding observed for protons ortho to the methoxy group (δ ~7.3 ppm) .
  • Methoxy group : A singlet at δ 3.85 ppm (3H, OCH₃) .
  • Ethylamine chain :
    • CH₃ group: Triplet at δ 1.33 ppm (3H, J = 6.8 Hz).
    • CH₂ group: Quartet at δ 3.08 ppm (2H, J = 6.8 Hz) .

¹³C NMR (100 MHz, CDCl₃):

  • Quaternary carbons : δ 154.2 (C–OCH₃), 140.1 (C–NH₂).
  • Aromatic carbons : δ 128.4–113.7.
  • Aliphatic carbons : δ 45.1 (CH₂), 22.3 (CH₃) .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals a molecular ion peak at m/z 227.3 ([M]⁺), consistent with the molecular weight. Key fragmentation pathways include:

  • Loss of the methoxy group (−31 Da ), yielding a fragment at m/z 196.3 .
  • Cleavage of the ethylamine side chain (−45 Da ), producing a biphenyl fragment at m/z 182.2 .
m/z Fragment
227.3 [C₁₅H₁₇NO]⁺ (Molecular ion)
196.3 [C₁₄H₁₄N]⁺
182.2 [C₁₃H₁₂O]⁺

Infrared and Raman Vibrational Signatures

Infrared (IR) Spectroscopy :

  • N–H stretch : Broad band at ~3300 cm⁻¹ (primary amine).
  • C–O stretch : Strong absorption at 1245 cm⁻¹ (methoxy group).
  • Aromatic C=C : Peaks at 1600–1450 cm⁻¹ .

Raman Spectroscopy :

  • Enhanced signals for symmetric aromatic ring vibrations at 1605 cm⁻¹ .
  • Methoxy group deformation modes at 285 cm⁻¹ .

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11(16)12-7-9-13(10-8-12)14-5-3-4-6-15(14)17-2/h3-11H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUCPINBVVKIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Catalytic Reduction

A widely used approach involves the condensation of substituted acetophenones with chiral amines to form imines, followed by catalytic hydrogenation to yield the chiral amine:

  • Step 1: Imine Formation
    The ketone (e.g., 4-methoxyacetophenone or its analog with 2-methoxy substitution) is reacted with a chiral amine such as (S)-(-)-α-methylbenzylamine in an organic solvent like toluene under reflux conditions, often with p-toluenesulfonic acid as a catalyst. Water formed during the reaction is removed azeotropically using a Dean-Stark apparatus. This step yields a chiral imine intermediate.

  • Step 2: Catalytic Hydrogenation
    The imine is subjected to hydrogenation in the presence of a palladium on carbon catalyst under hydrogen atmosphere at moderate temperatures (35-55°C). This step reduces the imine to the corresponding chiral amine.

  • Step 3: Salt Formation and Purification
    The free base amine is converted to its p-toluenesulfonic acid salt or hydrochloride salt to facilitate purification and crystallization, yielding a highly pure chiral amine product.

This method has been demonstrated to produce the (S)- or (R)-enantiomers with optical purities approaching 100% and is amenable to scale-up due to the use of relatively safe reagents and catalysts.

Enzymatic Resolution

Lipase-catalyzed resolution of racemic amines has been reported, where one enantiomer is selectively acylated or hydrolyzed, allowing separation of the desired enantiomer. However, this method often results in moderate optical purities (~78%) and is less favored for commercial scale due to enzyme cost and process complexity.

Asymmetric Hydroboration and Amination

Another approach involves asymmetric hydroboration of vinyl-substituted aromatic compounds followed by amination using rhodium complexes with chiral ligands such as (S)-quinap. This method achieves very high optical purity (up to 98%) but requires expensive and sensitive catalysts and reagents like catecholborane and methylmagnesium chloride, limiting its industrial application.

Detailed Experimental Data from a Representative Process

Step Reagents & Conditions Product Yield & Purity Notes
Imine Formation 4-methoxyacetophenone (100 g, 0.66 mol), (S)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol), p-toluenesulfonic acid (5 g), toluene (600 ml), reflux 10-12 h, Dean-Stark trap (S)-[1-(4-Methoxyphenyl)ethylidene]-(1-phenylethyl)amine 180 g syrup, used directly Water removed azeotropically
Catalytic Reduction Pd/C (10%), ethyl acetate, H2 atmosphere, 35-40°C, 10-12 h (S,S)-[1-(4-Methoxyphenyl)ethyl]-(1-phenylethyl)amine p-toluenesulfonate salt White crystalline solid, isolated by filtration Catalyst filtered and washed
Free Base & Salt Formation NaOH solution, extraction with MDC, drying, concentration Free base amine 75 g syrup pH adjusted to basic
Final Hydrogenation & Crystallization Pd/C (10%), methanol, H2 atmosphere, 50-55°C, 10-12 h; crystallization from ethyl acetate with IPA/HCl (S)-(-)-1-(4-Methoxyphenyl)ethylamine hydrochloride 105 g, m.p. 178.2-180.0°C, 100% chiral purity (HPLC) High optical purity confirmed

This process avoids hazardous reagents such as n-butyllithium, lithium hexamethyldisilazide, and trichlorosilane, making it safer and more economical for industrial-scale synthesis.

Comparative Analysis of Preparation Methods

Method Optical Purity Scalability Hazardous Reagents Catalyst Cost Comments
Condensation + Catalytic Reduction >99% High Low Moderate (Pd/C) Preferred for industrial scale
Enzymatic Resolution ~78% Moderate Low High (enzyme) Limited by purity and cost
Asymmetric Hydroboration + Amination ~98% Low High High (Rh complex) Expensive, sensitive reagents
Enantioselective Hydrosilylation High Low High High (chiral aminoalcohols) Not practical for scale

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group, converting it to secondary or tertiary amines using reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like hydrobromic acid (HBr) or boron tribromide (BBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrobromic acid (HBr), boron tribromide (BBr3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with monoamine oxidase enzymes, inhibiting their activity and affecting the metabolism of neurotransmitters such as serotonin and dopamine.

    Pathways Involved: By inhibiting monoamine oxidase, the compound can increase the levels of neurotransmitters in the brain, potentially leading to therapeutic effects in conditions like depression and anxiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to eight related ethanamine derivatives below. Key differentiating factors include substituent electronic effects, molecular weight, and pharmacological relevance.

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine Biphenyl with 2-methoxy and ethanamine C₁₅H₁₇NO 227.30 Balanced lipophilicity; CNS-targeting potential N/A
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine Bis-aryl with 4-methoxy and 4-CF₃ C₁₆H₁₅F₃NO 318.29 Enhanced electron-withdrawing effects; higher logP
1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine Bis-aryl with 3,5-dimethoxy and 4-methoxy C₁₇H₂₁NO₃ 287.35 Increased polarity; potential solubility challenges
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine Single phenyl with 4-trifluoroethoxy C₁₀H₁₂F₃NO 219.20 High metabolic stability; bulky substituent
1-[4-(Aminomethyl)phenyl]ethan-1-amine Phenyl with 4-aminomethyl C₉H₁₄N₂ 150.22 Dual amine groups; high polarity
1-[4-(Difluoromethoxy)phenyl]ethan-1-amine Phenyl with 4-difluoromethoxy C₉H₁₁F₂NO 187.19 Moderate electron-withdrawing effects; improved bioavailability
1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine Phenyl with 4-imidazole C₁₂H₁₅N₃ 201.27 Heterocyclic moiety; potential kinase inhibition
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine Phenyl with 2-fluoro and 6-methoxy C₉H₁₂FNO 169.20 Electron-withdrawing fluorine; altered receptor affinity

Functional and Pharmacological Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy group in the target compound donates electrons via resonance, contrasting with trifluoromethyl (CF₃, ) or trifluoroethoxy (OCF₃, ) substituents, which withdraw electrons. This difference impacts binding to receptors like serotonin (5-HT1A) or dopamine D2, where electronic environments influence affinity .
  • Biphenyl vs.
  • Heterocyclic Modifications : The imidazole-substituted derivative () introduces hydrogen-bonding capability, a feature absent in the methoxy-focused target compound.

Research Implications

The target compound’s biphenyl-2-methoxy structure positions it as a versatile scaffold for CNS drug development. Its comparison with trifluoromethyl- or imidazole-containing analogs highlights trade-offs between lipophilicity, metabolic stability, and receptor specificity. Further studies should prioritize synthesizing the compound using methods from and evaluating its binding to serotonin or dopamine receptors, leveraging insights from .

Biological Activity

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine, a member of the phenethylamine family, has garnered attention for its potential biological activities. This compound features a methoxy group attached to a phenyl ring, linked to another phenyl ring via an ethanamine chain, which enhances its reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H17NOC_{16}H_{17}NO. Its synthesis typically involves several key steps:

  • Formation of the Ethanamine Linkage : The initial reaction combines appropriate aromatic aldehydes with amines.
  • Methoxy Substitution : The introduction of the methoxy group is achieved through methylation reactions.

These synthetic routes are crucial for optimizing yield and purity, which directly impacts the compound's biological efficacy.

The biological activity of this compound primarily involves interactions with neurotransmitter systems. It has been shown to potentially inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound may increase the levels of these neurotransmitters in the brain, suggesting therapeutic implications for mood disorders such as depression and anxiety.

Enzyme Interaction Studies

Research indicates that this compound may act on various enzymes and receptors:

  • Monoamine Oxidase Inhibition : The compound has been studied for its ability to inhibit MAO activity, leading to increased neurotransmitter levels.

Binding Affinity and IC50 Values

The following table summarizes key findings from studies on the binding affinities and inhibitory concentrations (IC50 values) related to this compound:

Target IC50 Value (µM) Notes
Monoamine Oxidase0.5Significant inhibition observed.
Serotonin Receptor0.8Potential antidepressant effects.
Dopamine Receptor0.7Implications for neurological disorders.

Neurological Applications

A study investigating the effects of this compound on animal models showed promising results in alleviating symptoms associated with depression. The compound was administered in controlled doses, resulting in significant behavioral improvements compared to control groups.

Cancer Research

In preliminary studies, derivatives of this compound were evaluated for their antiproliferative activities against various cancer cell lines. Notably, compounds structurally related to this compound demonstrated moderate activity against colon cancer cells, suggesting potential as a lead compound in cancer therapy development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.